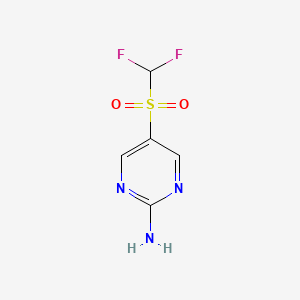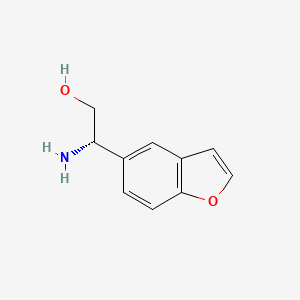
1-(Chloromethyl)-1-hexylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-hexylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-hexylcyclobutane typically involves the chloromethylation of 1-hexylcyclobutane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using standard techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-1-hexylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form alcohols or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
- Substitution reactions yield azides, thiols, or amines.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-1-hexylcyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its reactive chloromethyl group.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-hexylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-1-hexylcyclobutane: Similar structure but with a bromomethyl group instead of chloromethyl.
1-(Chloromethyl)-1-pentylcyclobutane: Similar structure but with a pentyl chain instead of hexyl.
1-(Chloromethyl)-1-hexylcyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.
Uniqueness: 1-(Chloromethyl)-1-hexylcyclobutane is unique due to its specific combination of a cyclobutane ring, a hexyl chain, and a chloromethyl group. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and industry.
Eigenschaften
Molekularformel |
C11H21Cl |
|---|---|
Molekulargewicht |
188.74 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-hexylcyclobutane |
InChI |
InChI=1S/C11H21Cl/c1-2-3-4-5-7-11(10-12)8-6-9-11/h2-10H2,1H3 |
InChI-Schlüssel |
ATTNFKMOUHWXIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(CCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



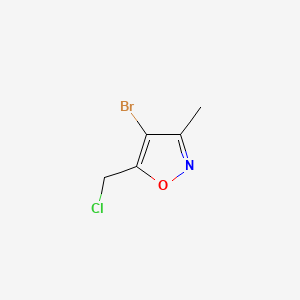
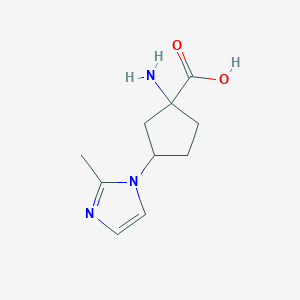
![(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B15315614.png)
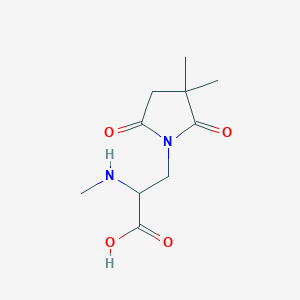
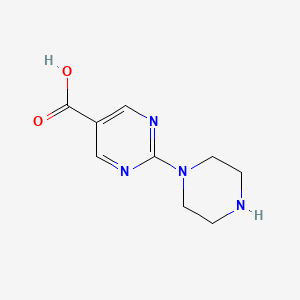
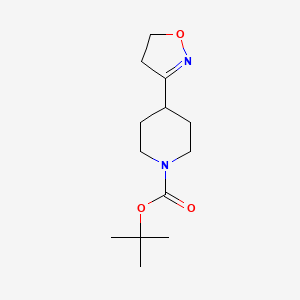
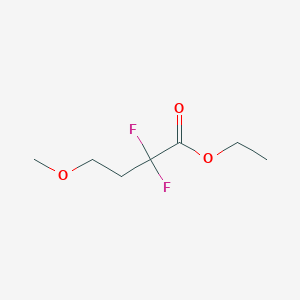
![Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)
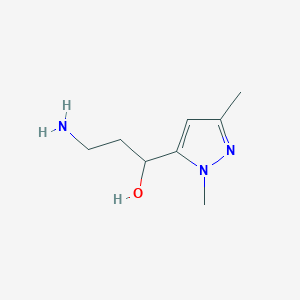
![(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)

